molecular formula C7H3ClF3NO3 B3186295 2-Chloro-3-(trifluoromethoxy)isonicotinic acid CAS No. 1221171-78-3

2-Chloro-3-(trifluoromethoxy)isonicotinic acid

Cat. No.: B3186295
CAS No.: 1221171-78-3
M. Wt: 241.55 g/mol
InChI Key: VDRKFHVMHAHSHY-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H3ClF3NO3 It is a derivative of isonicotinic acid, characterized by the presence of a chloro group at the second position and a trifluoromethoxy group at the third position on the pyridine ring

Scientific Research Applications

2-Chloro-3-(trifluoromethoxy)isonicotinic acid has several scientific research applications:

Safety and Hazards

While specific safety data for 2-Chloro-3-(trifluoromethoxy)isonicotinic acid is not available, general safety measures for handling similar chemicals include avoiding contact with skin, using proper protective equipment, and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 3-(trifluoromethoxy)isonicotinic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-3-(trifluoromethoxy)isonicotinic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethoxy)isonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-azido-3-(trifluoromethoxy)isonicotinic acid or 2-thiocyanato-3-(trifluoromethoxy)isonicotinic acid.

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of 2-amino-3-(trifluoromethoxy)isonicotinic acid or 2-hydroxy-3-(trifluoromethoxy)isonicotinic acid.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethoxy)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)isonicotinic acid
  • 2-Chloro-3-(trifluoromethoxy)benzoic acid
  • 2-Chloro-3-(trifluoromethoxy)pyridine

Uniqueness

2-Chloro-3-(trifluoromethoxy)isonicotinic acid is unique due to the presence of both chloro and trifluoromethoxy groups on the isonicotinic acid framework. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-3-(trifluoromethoxy)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-5-4(15-7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRKFHVMHAHSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204846
Record name 2-Chloro-3-(trifluoromethoxy)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221171-78-3
Record name 2-Chloro-3-(trifluoromethoxy)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221171-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(trifluoromethoxy)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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